molecular formula C9H11N3O7S B14585127 4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline CAS No. 61496-53-5

4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline

Cat. No.: B14585127
CAS No.: 61496-53-5
M. Wt: 305.27 g/mol
InChI Key: BCVYZXNIFNMYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of methanesulfonyl, methoxy, and methyl groups attached to a dinitroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of aniline derivatives followed by sulfonation and methylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A related compound used in similar chemical reactions.

    Tosylates: Compounds with a similar sulfonyl group but different aromatic cores.

    Nitroanilines: A broader class of compounds with similar nitro groups but varying substituents.

Uniqueness

4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both methanesulfonyl and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

CAS No.

61496-53-5

Molecular Formula

C9H11N3O7S

Molecular Weight

305.27 g/mol

IUPAC Name

N-methoxy-N-methyl-4-methylsulfonyl-2,6-dinitroaniline

InChI

InChI=1S/C9H11N3O7S/c1-10(19-2)9-7(11(13)14)4-6(20(3,17)18)5-8(9)12(15)16/h4-5H,1-3H3

InChI Key

BCVYZXNIFNMYKM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.